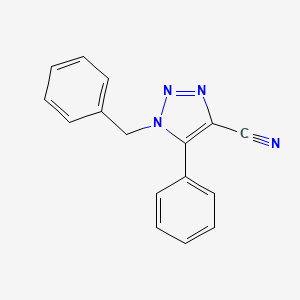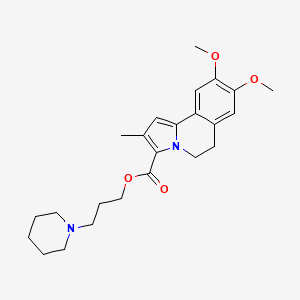
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound featuring two triazole rings substituted with phenyl and propylthio groups
Vorbereitungsmethoden
The synthesis of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-5-(propylthio)-4H-1,2,4-triazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified using column chromatography .
Analyse Chemischer Reaktionen
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazole rings, where halogenated reagents can replace the phenyl or propylthio groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane involves its interaction with various molecular targets. The triazole rings can coordinate with metal ions, influencing enzymatic activities and disrupting cellular processes. The phenyl and propylthio groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane can be compared with other triazole-containing compounds, such as:
1,2-Bis(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)ethane: Similar structure but with a methyl group instead of a propylthio group, leading to different chemical properties and reactivity.
1,2-Bis(4-phenyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)ethane: Contains an ethylthio group, which affects its lipophilicity and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally related due to the presence of the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
| 72743-90-9 | |
Molekularformel |
C24H28N6S2 |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
4-phenyl-3-[2-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C24H28N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
InChI-Schlüssel |
WVUFMCFZYZUTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)

![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)





![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
